methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Description
Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a formyl group at position 3 and a methyl ester at position 4, making it a versatile intermediate for synthesizing pharmacologically active derivatives. The pyrrolo[2,3-c]pyridine scaffold is notable for its presence in bioactive molecules targeting kinases, ion channels, and apoptosis regulators .
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-3-11-4-8-9(7)6(5-13)2-12-8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNUXZVHJOJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation via Duff Reaction
One of the classical approaches involves the Duff reaction, which introduces a formyl group at the 3-position of the pyrrolo[2,3-b]pyridine core.
| Reaction Step | Conditions | Outcome | Reference |
|---|---|---|---|
| Formylation of compound 4 | Duff reaction using hexamine and formic acid, typically under acidic conditions | Yields 3-formyl-5-bromo-azaindole derivatives |
This method provides a regioselective approach to introduce the aldehyde group, which can then be transformed into the ester.
Methylation and Esterification
Methylation of the aldehyde group is achieved through nucleophilic addition reactions, followed by esterification:
| Reaction Step | Conditions | Outcome | Reference |
|---|---|---|---|
| Methylation of aldehyde | Reaction with methyl iodide (MeI) in presence of sodium hydride (NaH) | Formation of methyl ester |
This process yields methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Construction via Cyclization and Coupling Reactions
Alternative routes involve constructing the pyrrolo[2,3-b]pyridine core through coupling reactions:
- Suzuki coupling of halogenated pyridine derivatives with boronic acids to build the core structure.
- Nucleophilic displacement and oxidation steps to introduce the formyl group at the desired position.
Multi-step Synthesis Pathway
A comprehensive synthesis involves:
- Preparation of the pyrrolo[2,3-b]pyridine core via cyclization or coupling.
- Introduction of the aldehyde group at the 3-position through formylation.
- Esterification of the aldehyde with methanol under acidic or basic conditions to afford the methyl ester.
Data Tables Summarizing Reaction Conditions and Yields
Note: Exact yields depend on specific substrate purity and reaction optimization.
Research Outcomes and Innovations
Recent research highlights the synthesis of pyrrolo[2,3-b]pyridine derivatives as potent biological agents, notably as fibroblast growth factor receptor inhibitors. These studies employ advanced synthetic routes, including:
- Regioselective formylation techniques
- Sequential coupling and oxidation steps to introduce various substituents
- Protection/deprotection strategies to enhance selectivity
For example, the synthesis of 3-formyl derivatives via Duff reaction has been optimized to improve yields and regioselectivity, facilitating subsequent esterification steps.
Notes and Considerations
- Reaction Optimization: Reaction parameters such as temperature, solvents, and catalysts significantly influence yields and selectivity.
- Purification: Products are typically purified via chromatography or recrystallization, with characterization confirmed by NMR, MS, and IR spectroscopy.
- Safety: Handling reagents like methyl iodide and strong acids requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Positional Isomerism : The substitution pattern on the pyrrolo-pyridine core drastically alters biological activity. For example, methyl 4-bromo derivatives (e.g., ) are optimized for nucleophilic substitution, whereas the 3-formyl group in the target compound enables condensation reactions (e.g., hydrazone formation for kinase inhibitors) .
Bioactivity: Compounds with fused rings (e.g., pyrrolo[2,3-c]quinoline in ) exhibit enhanced planar rigidity, favoring DNA intercalation, unlike the smaller pyrrolo[2,3-c]pyridine derivatives.
Carboxylic Acid vs. Ester : The methyl ester in the target compound improves cell permeability compared to carboxylic acid analogs (e.g., ), which are typically ionized at physiological pH .
Q & A
Q. Advanced Research Focus
- LC-MS/MS : Detects trace impurities (e.g., de-esterified byproducts) .
- Elemental Analysis : Validates stoichiometry, especially for halogenated analogs .
- Stability Studies : Accelerated degradation tests under varying pH and temperature to identify degradation pathways .
How do solvent choices impact reaction mechanisms for this compound?
Q. Advanced Research Focus
- Polar Protic Solvents (e.g., ethanol) : Favor SN2 mechanisms for esterification but may promote hydrolysis of the formyl group .
- Aprotic Solvents (e.g., DMF) : Stabilize charged intermediates, improving cyclization efficiency .
- Kinetic Studies : Solvent dielectric constants correlate with reaction rates in analogous pyrrolo-pyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
